molecular formula C10H19NO2S B13243053 Decahydronaphthalene-2-sulfonamide

Decahydronaphthalene-2-sulfonamide

Cat. No.: B13243053
M. Wt: 217.33 g/mol
InChI Key: CIAIQVWHYWNTJR-UHFFFAOYSA-N
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Description

Decahydronaphthalene-2-sulfonamide is a chemical compound with the molecular formula C10H19NO2SThe sulfonamide group in this compound is known for its significant role in various pharmaceutical and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Decahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Comparison with Similar Compounds

Biological Activity

Decahydronaphthalene-2-sulfonamide is a sulfonamide compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

This compound can be synthesized through various chemical pathways involving the sulfonation of decahydronaphthalene followed by amination. The sulfonamide functional group is known for its ability to interact with biological targets, particularly in bacterial inhibition and as potential anticancer agents.

Sulfonamides, including this compound, primarily act as bacteriostatic agents . They inhibit the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for synthesizing folate from para-aminobenzoic acid (PABA). This inhibition prevents bacterial growth by disrupting the folate pathway, essential for DNA synthesis and cell division .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. The compound exhibits moderate to high activity against Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can significantly reduce bacterial viability at specific concentrations.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The data indicates that this compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.

Antioxidant Activity

Research has also evaluated the antioxidant potential of this compound. Using the DPPH radical scavenging assay, it was found to possess moderate radical scavenging activity, suggesting potential applications in reducing oxidative stress.

Table 2: Antioxidant Activity of this compound

Concentration (mM)% Inhibition
0.520%
1.035%
1.550%

These results indicate that the compound's antioxidant properties could be beneficial in therapeutic contexts where oxidative stress is a concern.

Case Study 1: Anticancer Properties

A study conducted on human cancer cell lines showed that this compound exhibited cytotoxic effects, leading to reduced cell viability. The compound was tested on HeLa cells and demonstrated an LD50 value of approximately 15 µM, indicating significant potential as an anticancer agent .

Case Study 2: Combination Therapy

In combination with other chemotherapeutic agents, this compound enhanced the efficacy of treatment regimens against resistant bacterial strains. This synergistic effect highlights its potential role in multi-drug therapies aimed at overcoming antibiotic resistance .

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-sulfonamide

InChI

InChI=1S/C10H19NO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7H2,(H2,11,12,13)

InChI Key

CIAIQVWHYWNTJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CC(CCC2C1)S(=O)(=O)N

Origin of Product

United States

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